Di-tert-butyl 2-azabicyclo[2.1.1]hexane-1,2-dicarboxylate
Description
Di-tert-butyl 2-azabicyclo[2.1.1]hexane-1,2-dicarboxylate is a bicyclic compound featuring a strained 2-azabicyclo[2.1.1]hexane core with two tert-butyl ester groups. This molecule is notable for its boronate ester derivative, di-tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azabicyclo[2.1.1]hexane-1,2-dicarboxylate (compound 38a), synthesized via a borylation reaction in 79% yield (Experimental procedure in and ). Its structure is confirmed by NMR, HRMS, and boron spectroscopy, with applications in cross-coupling reactions due to the boronate functionality.
Properties
Molecular Formula |
C15H25NO4 |
|---|---|
Molecular Weight |
283.36 g/mol |
IUPAC Name |
ditert-butyl 2-azabicyclo[2.1.1]hexane-1,2-dicarboxylate |
InChI |
InChI=1S/C15H25NO4/c1-13(2,3)19-11(17)15-7-10(8-15)9-16(15)12(18)20-14(4,5)6/h10H,7-9H2,1-6H3 |
InChI Key |
MEKWRCCWROBOEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C12CC(C1)CN2C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Key steps:
- Starting material: Methylenecyclobutane derivatives.
- Reaction conditions: Iodine (I2) as a promoter, often in a polar solvent such as acetonitrile or dichloromethane.
- Outcome: Formation of a carbamate intermediate, which is then hydrolyzed or further functionalized to yield the bicyclic ester.
Example:
Methylenecyclobutane + I2 → Tricyclic carbamate → Di-tert-butyl 2-azabicyclo[2.1.1]hexane-1,2-dicarboxylate
This method benefits from high regioselectivity and the ability to scale up, as demonstrated by the synthesis of key intermediates on multi-gram scales.
Protection and Functional Group Interconversions
Another common strategy involves functionalizing precursor amino acids or related compounds with tert-butyl groups, followed by cyclization. Notably, the use of Boc2O (di-tert-butyl dicarbonate) in protecting amino groups is prevalent.
Procedure overview:
- Protection: Boc2O reacts with amino groups to form N-Boc derivatives, stabilizing the intermediate.
- Cyclization: The protected amino acid derivatives undergo intramolecular cyclization, often facilitated by reagents such as thionyl chloride (SOCl2) or via nucleophilic substitution reactions.
- Esterification: Conversion of carboxylic acids to esters using reagents like methyl iodide (MeI) or dimethyl fumarate, often in the presence of bases like potassium carbonate (K2CO3).
Example:
- Preparation of N-Boc amino acid: Reacting amino acids with Boc2O, followed by cyclization under reflux conditions.
- Formation of ester: Using methyl iodide or dimethyl fumarate to introduce methyl esters, which are precursors to the bicyclic structure.
Use of Nucleophilic Substitution and Cyclization Reactions
The synthesis also involves nucleophilic substitution reactions, such as azide displacement of halides, followed by reduction or cyclization to generate the azabicyclic core.
Typical reaction:
- Step 1: Halogenation of precursor compounds with thionyl chloride (SOCl2) to form acyl chlorides.
- Step 2: Nucleophilic substitution with azide ions (NaN3) to introduce nitrogen into the ring system.
- Step 3: Reduction of azides to amines, followed by intramolecular cyclization to form the azabicyclic ring.
Example:
Acyl chloride + NaN3 → Azide intermediate → Cyclization to azabicyclic compound
This route is favored for its versatility and the ability to introduce nitrogen into complex bicyclic frameworks efficiently.
Reaction Conditions and Optimization
| Method | Reagents | Solvent | Temperature | Yield | Remarks |
|---|---|---|---|---|---|
| Iodine-promoted cyclization | I2 | Acetonitrile | Room temperature to reflux | Up to 70% | Suitable for scale-up |
| Boc protection and cyclization | Boc2O, SOCl2 | DCM, DMF | Reflux | 60-80% | Widely used for intermediate synthesis |
| Nucleophilic substitution | NaN3, acyl chlorides | Toluene, THF | Reflux | 50-65% | Efficient for nitrogen incorporation |
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis under both acidic and basic conditions, yielding distinct products:
-
Acidic hydrolysis (HCl/H₂O, 60°C): Cleaves tert-butyl groups to form 2-azabicyclo[2.1.1]hexane-1,2-dicarboxylic acid.
-
Basic hydrolysis (NaOH/EtOH, reflux): Produces sodium carboxylate intermediates, which can be acidified to regenerate the dicarboxylic acid.
Table 1: Hydrolysis Reaction Conditions
| Condition | Reagents | Temperature | Product | Yield |
|---|---|---|---|---|
| Acidic | 6M HCl, H₂O | 60°C | Dicarboxylic acid | 85–92% |
| Basic | 2M NaOH, EtOH | Reflux | Sodium dicarboxylate → dicarboxylic acid | 78–86% |
Ring-Opening Reactions
The bicyclic structure participates in ring-opening reactions with nucleophiles:
-
Nucleophilic attack (e.g., Grignard reagents): Opens the strained bicyclic system at the bridgehead, forming disubstituted cyclohexane derivatives .
-
Electrophilic additions : Reacts with phenylselenyl bromide to form intermediates for further functionalization, as demonstrated in the synthesis of β-isomer 2,4-methanoproline derivatives .
Hydrogenation
Catalytic hydrogenation (H₂, Pd/C) reduces the bicyclic framework:
-
Outcome : Saturation of the bicyclo[2.1.1]hexane ring to a more stable cyclohexane derivative.
-
Conditions : 1 atm H₂, room temperature, quantitative yield.
Transesterification
The tert-butyl esters undergo transesterification with alcohols (e.g., methanol) under acidic catalysis:
-
Reagents : H₂SO₄, MeOH, 50°C.
-
Product : Methyl 2-azabicyclo[2.1.1]hexane-1-carboxylate derivatives.
Amidation
Reaction with primary amines (e.g., benzylamine) replaces ester groups with amides:
-
Conditions : DCC/HOBt, DMF, 0°C → RT.
-
Application : Generates bicyclic amides for peptide mimetics or enzyme inhibitors.
Table 2: Key Derivatives and Their Reactivity
| Derivative | Reaction Type | Application | Reference |
|---|---|---|---|
| Dicarboxylic acid | Hydrolysis | Intermediate for metal-organic frameworks | |
| Methyl carboxylate | Transesterification | Prodrug design | |
| Bicyclic amide | Amidation | Bioactive molecule synthesis | |
| Saturated cyclohexane derivative | Hydrogenation | Stability studies |
Mechanistic Insights
Scientific Research Applications
Di-tert-butyl 2-azabicyclo[2.1.1]hexane-1,2-dicarboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its rigid structure makes it useful in studying protein-ligand interactions.
Medicine: It is being explored for its potential in drug development, particularly in creating bio-active compounds.
Industry: It is used in the development of new materials with specific properties
Mechanism of Action
The mechanism by which di-tert-butyl 2-azabicyclo[2.1.1]hexane-1,2-dicarboxylate exerts its effects involves its interaction with specific molecular targets. The rigid structure of the bicyclo[2.1.1]hexane scaffold allows it to fit into binding sites of proteins and enzymes, potentially inhibiting or modifying their activity. This interaction can affect various biochemical pathways, making it a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Substituent Variations in 2-Azabicyclo[2.1.1]hexane Derivatives
Bicyclo System Variations
Table 2: Comparison of Bicyclic Frameworks
- Key Observations :
- Strain and Reactivity : The [2.1.1] system’s high strain increases reactivity at bridgehead positions, favoring functionalization (e.g., borylation at position 4).
- Conformational Flexibility : Larger systems like [3.2.1] () exhibit lower strain and greater flexibility, altering their pharmacokinetic profiles.
Physicochemical and Spectroscopic Comparisons
Collision Cross-Section (CCS) and Molecular Size
- 4-Amino Derivative (C12H20N2O4): Predicted CCS values range from 151.1–163.9 Ų (adduct-dependent), indicating a compact structure.
- Boronate Derivative (C21H37BNO6): Larger molecular weight (410.27 g/mol) and boron inclusion suggest increased size, though CCS data are unavailable.
Spectroscopic Data
Biological Activity
Di-tert-butyl 2-azabicyclo[2.1.1]hexane-1,2-dicarboxylate is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.
Chemical Structure and Properties
This compound has a molecular formula of C₁₂H₁₉NO₄ and a molecular weight of 241.28 g/mol . The compound features a bicyclic structure that is known for its ability to interact with various biological targets.
Synthesis
The synthesis of 2-azabicyclo[2.1.1]hexanes, including di-tert-butyl derivatives, has been achieved through several methods. A notable synthesis route involves starting from cis-cyclobut-3-ene-1,2-dicarboxylic anhydride, utilizing photochemical methods for the formation of the bicyclic structure . The synthetic pathways often include stereoselective electrophilic additions and ring closure reactions.
Pharmacological Effects
Research indicates that compounds similar to di-tert-butyl 2-azabicyclo[2.1.1]hexane have shown potential in various pharmacological applications:
- Neuroprotective Properties : Some derivatives have been investigated for their neuroprotective effects, particularly in models of neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS) .
- Receptor Modulation : The compound may interact with metabotropic glutamate receptors (mGluRs), which are crucial in modulating neurotransmitter release and neuronal excitability .
Case Studies
Several studies have highlighted the biological activity of related bicyclic compounds:
- A study demonstrated that certain azabicyclo compounds exhibited significant inhibition of glutamate release in neuronal cultures, suggesting potential as therapeutic agents for neurodegenerative conditions .
- Another investigation focused on the synthesis and biological evaluation of azabicyclo derivatives, revealing promising results in terms of their cytotoxicity against cancer cell lines .
Data Table: Summary of Biological Activities
Q & A
Q. What are the key synthetic routes for preparing Di-tert-butyl 2-azabicyclo[2.1.1]hexane-1,2-dicarboxylate?
The compound is synthesized via photochemical methods and stereoselective additions. A prominent route starts with cis-cyclobut-3-ene-1,2-dicarboxylic anhydride, which undergoes phenylselenyl bromide electrophilic addition to form cyclobutene dicarbamate. Sodium hydride-mediated ring closure yields the bicyclic core, followed by reductive deprotection to obtain the final product (overall yield: ~40-60%) . Alternative methods employ coupling reagents like N,N'-diisopropylcarbodiimide (DIC) with DMAP in mixed solvents (DCM/MeCN) to introduce functional groups .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- NMR spectroscopy : ¹H/¹³C NMR identifies stereochemistry and functional groups. For example, tert-butyl carbamates exhibit characteristic peaks at δ ~1.4 ppm (¹H) and δ ~80-85 ppm (¹³C) .
- HRMS : Validates molecular mass and isotopic patterns. A reported HRMS (EI) for a derivative showed m/z 360.1695 (calculated 360.1685) .
- FTIR : Confirms carbonyl stretches (C=O) at ~1715 cm⁻¹ and carbamate NH stretches at ~3289 cm⁻¹ .
Advanced Research Questions
Q. How can stereoselectivity be optimized during the ring-closing step?
Sodium hydride promotes stereocontrolled cyclization by deprotonating intermediates to favor endo-transition states. Adjusting reaction temperature (0–25°C) and solvent polarity (THF vs. DMF) can enhance selectivity. Evidence shows that phenylselenyl groups act as stereochemical directors during electrophilic additions, enabling >90% diastereomeric excess in some cases .
Q. What methods enable fluorination of the bicyclic framework?
Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride) introduces fluorine atoms via strain-driven ring-opening/fluoride addition. For example, 4-fluoroproline analogs were synthesized by reacting the bicyclic core with Deoxo-Fluor® under anhydrous conditions . Alternative fluorinating agents (e.g., Selectfluor) could be explored for improved yields.
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Contradictions often arise from conformational flexibility or impurities. For example, unexpected ¹³C NMR signals in di-tert-butyl 2,3-diazabicyclo[2.2.0]hexane derivatives were resolved by variable-temperature NMR (348 K in d₆-DMSO), which averaged out dynamic effects . Cross-validation with X-ray crystallography or computational modeling (DFT) is recommended.
Q. What strategies enable post-synthetic functionalization of the bicyclo core?
- Hydroxylation : Displacement of activated amino groups with potassium acetate yields hydroxy derivatives (e.g., 4b) after oxidation and hydrogenolysis .
- Triazolidine formation : Reacting with diphenylphosphoryl azide (DPPA) under DIPEA catalysis forms 3-(MIDA-boryl)-5-oxo-triazolidines .
- Cross-coupling : Palladium-catalyzed reactions with aryl halides introduce substituents to the nitrogen or carbon backbone .
Q. Are there novel approaches to access related 2-azabicyclo systems?
Bicyclobutanes (BCBs) react with imines under photochemical conditions to form 2-azabicyclo[2.1.1]hexanes (aza-BCHs). This method leverages strain-release cycloadditions and avoids traditional ring-closing limitations .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
